N-Nonylthiourea
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Overview
Description
N-Nonylthiourea is an organosulfur compound with the chemical formula C10H22N2S. It belongs to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nonylthiourea can be synthesized through the reaction of nonylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically occurs under mild conditions and yields the desired thiourea derivative. Another common method involves the reaction of nonyl isothiocyanate with ammonia or primary amines .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where nonylamine and carbon disulfide are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Nonylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Nonylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Nonylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects. The sulfur atom in the thiourea group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: Contains a phenyl group instead of a nonyl group.
N-Allylthiourea: Contains an allyl group instead of a nonyl group
Uniqueness: N-Nonylthiourea is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of certain polymers and coatings .
Biological Activity
N-Nonylthiourea is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thioureas, characterized by the general structure R-NH-C(S)-NH2, where R is a nonyl group in this case. This structural feature contributes to its unique biological properties, including its ability to interact with various biological targets.
- Inhibition of Enzymatic Activity :
- Thyroid Hormone Modulation :
- Anticancer Potential :
1. Effects on Developmental Biology
This compound has been studied for its effects on developmental processes in model organisms such as zebrafish. Research indicates that exposure to thioureas can lead to alterations in eye size and overall morphology due to thyroid hormone disruption .
Study Focus | Organism | Concentration | Observed Effects |
---|---|---|---|
Eye Size Reduction | Zebrafish | 0.2 mM | Significant reduction in eye size and morphological changes |
Morphological Changes | Various Species | Variable | Inhibition of melanization and developmental delays |
2. Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth was assessed through MTT assays, revealing promising results.
Cell Line | IC50 Value (mM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.37 | EGFR pathway inhibition |
A549 (Lung Cancer) | 0.45 | Induction of apoptosis |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound found that it effectively inhibited the growth of MCF-7 cells through the modulation of the EGFR signaling pathway. The molecular docking analysis revealed a strong binding affinity, suggesting a potential role as an anticancer agent.
Case Study 2: Developmental Toxicity
Research involving zebrafish embryos exposed to this compound showed significant developmental toxicity characterized by reduced eye size and altered body morphology. These findings highlight the compound's potential goitrogenic effects due to thyroid hormone interference.
Properties
CAS No. |
58349-09-0 |
---|---|
Molecular Formula |
C10H22N2S |
Molecular Weight |
202.36 g/mol |
IUPAC Name |
nonylthiourea |
InChI |
InChI=1S/C10H22N2S/c1-2-3-4-5-6-7-8-9-12-10(11)13/h2-9H2,1H3,(H3,11,12,13) |
InChI Key |
DOXBODWJDNHQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)N |
Origin of Product |
United States |
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